molecular formula C14H9N3 B11887834 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile

4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11887834
M. Wt: 219.24 g/mol
InChI Key: ACBBFPWZUORHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features both quinoline and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of quinoline derivatives with pyrrole intermediates. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the quinoline-pyrrole linkage .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Catalysts like palladium or nickel are often employed to facilitate the reactions under mild conditions, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .

Scientific Research Applications

4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and a broad range of applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industry.

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

4-quinolin-2-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C14H9N3/c15-7-11-8-16-9-12(11)14-6-5-10-3-1-2-4-13(10)17-14/h1-6,8-9,16H

InChI Key

ACBBFPWZUORHJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CNC=C3C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.